

physical and chemical properties of 2,3-Dimethylbenzaldehyde

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Compound of Interest

Compound Name: 2,3-Dimethylbenzaldehyde

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An In-depth Technical Guide to **2,3-Dimethylbenzaldehyde**

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **2,3-Dimethylbenzaldehyde** (CAS No. 5779-91-1). It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document details the compound's key characteristics, including its molecular structure, physical constants, and spectroscopic profile. A detailed experimental protocol for its synthesis via the Grignard reaction is provided, along with an examination of its chemical reactivity. Safety and handling precautions are also outlined.

Chemical and Physical Properties

2,3-Dimethylbenzaldehyde, also known as hemellitaldehyde or o-xylene-3-carboxaldehyde, is an aromatic aldehyde.^{[1][2]} Its structure consists of a benzene ring substituted with an aldehyde group and two adjacent methyl groups at positions 2 and 3.^[1] This compound is typically a colorless to pale yellow liquid and is soluble in organic solvents like chloroform and methanol, but only sparingly soluble in water.^{[1][3]} It is a key intermediate in the synthesis of various chemical compounds, including the sedative dexmedetomidine hydrochloride.^[4]

Table 1: Physical and Chemical Properties of **2,3-Dimethylbenzaldehyde**

Property	Value	Reference(s)
CAS Number	5779-93-1	[1][3][5]
Molecular Formula	C ₉ H ₁₀ O	[1][6][7]
Molecular Weight	134.18 g/mol	[6][7]
Appearance	Colorless to pale yellow liquid	[1][3]
Boiling Point	86-88 °C at 10 mmHg	[3][5]
Density	1.029 g/mL at 25 °C	[3][5]
Refractive Index (n _D ²⁰)	1.553	[3][5]
Flash Point	215 °F (101.7 °C)	[3]
Solubility	Soluble in Chloroform, Methanol; Sparingly soluble in water	[1][3]
IUPAC Name	2,3-dimethylbenzaldehyde	[6]
Synonyms	Hemellitaldehyde, o-Xylene-3- carboxaldehyde	[1][2][6]

Synthesis of 2,3-Dimethylbenzaldehyde

A primary method for synthesizing **2,3-Dimethylbenzaldehyde** is through the formylation of a Grignard reagent derived from 2,3-dimethylbromobenzene.[4][8] This method is valued for its reasonable design and mild reaction conditions.[4][8]

Experimental Protocol: Grignard Reaction

This protocol is based on established methods for the preparation of **2,3-Dimethylbenzaldehyde**. [3][4][5][8]

Materials:

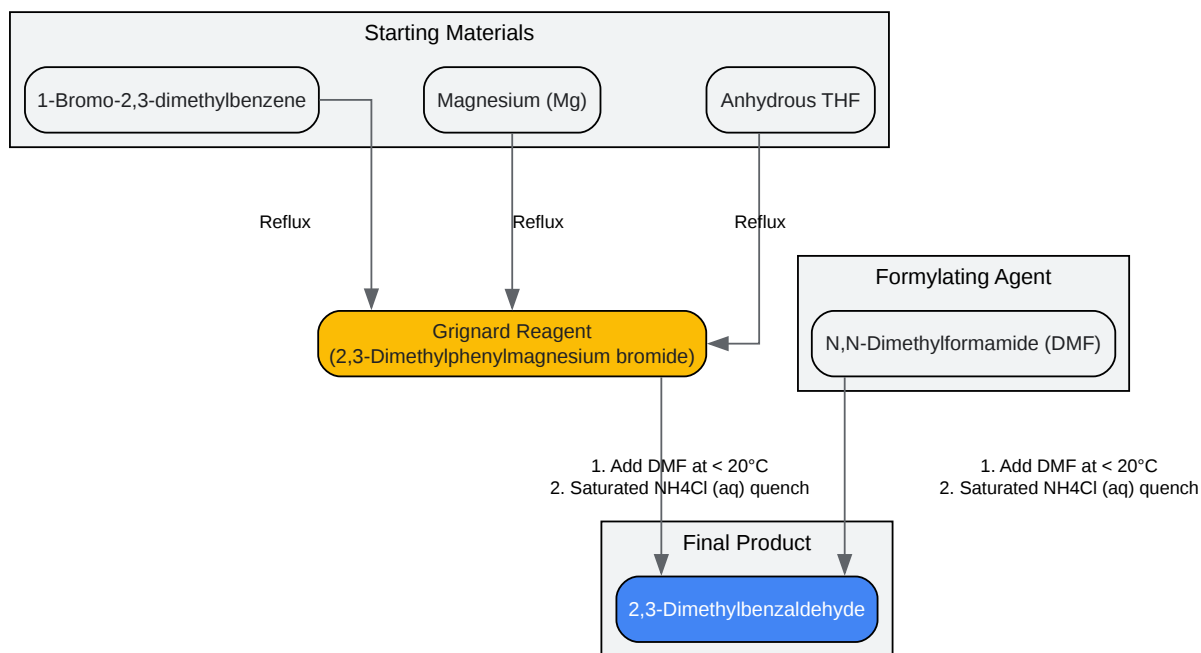
- Magnesium turnings (1.1 mol)

- 1-Bromo-2,3-dimethylbenzene (1.0 mol total)
- Anhydrous Tetrahydrofuran (THF)
- N,N-Dimethylformamide (DMF) (1.0 mol)
- Saturated aqueous ammonium chloride solution
- Ethyl acetate
- Anhydrous sodium sulfate
- Saturated brine solution

Procedure:

- Grignard Reagent Formation:
 - Under a nitrogen atmosphere, add magnesium turnings (1.1 mol) and 160 mL of THF to a reaction flask.[\[5\]](#)
 - Prepare a solution of 1-bromo-2,3-dimethylbenzene (0.1 mol) in 100 mL of THF and add it dropwise with stirring at room temperature to initiate the reaction.[\[4\]](#)[\[5\]](#)
 - Once the reaction begins, add the remaining 1-bromo-2,3-dimethylbenzene (0.9 mol) dissolved in 1000 mL of THF dropwise.[\[4\]](#)[\[5\]](#)
 - After the addition is complete, reflux the mixture for 1 hour to ensure the complete formation of the Grignard reagent.[\[3\]](#)[\[5\]](#)
- Formylation:
 - Cool the resulting Grignard reagent in an ice bath.[\[3\]](#)[\[5\]](#)
 - Slowly add a mixture of N,N-dimethylformamide (1.0 mol) and 300 mL of THF dropwise, ensuring the reaction temperature does not exceed 20 °C.[\[3\]](#)[\[5\]](#)

- After the addition, allow the reaction to stir at room temperature for an additional 2 hours.
[3][5]
- Workup and Purification:
 - Quench the reaction by adding 1000 mL of saturated aqueous ammonium chloride solution.[3][5]
 - Allow the mixture to separate into layers. Separate the organic phase.[5]
 - Extract the aqueous phase with ethyl acetate.[3][5]
 - Combine all organic phases and wash with 500 mL of saturated brine solution.[5]
 - Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, **2,3-dimethylbenzaldehyde**. [3][5] This process has been reported to achieve a yield of 96%. [5]



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Synthesis of **2,3-Dimethylbenzaldehyde** via Grignard Reaction.

Spectroscopic Analysis

The structural elucidation of **2,3-Dimethylbenzaldehyde** relies on standard spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is characteristic of a disubstituted benzaldehyde.

- Aldehydic Proton (-CHO): A singlet is expected in the highly deshielded region of 9-10 ppm. [\[9\]](#)

- Aromatic Protons (Ar-H): The three protons on the benzene ring will appear in the aromatic region, typically between 7.0 and 7.8 ppm.
- Methyl Protons (-CH₃): Two singlets, each integrating to three protons, are expected for the two methyl groups, likely in the 2.0-2.6 ppm range.^[9]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides confirmation of the carbon framework.

- Carbonyl Carbon (C=O): A signal in the range of 190-200 ppm is indicative of the aldehyde carbonyl carbon.^[10]
- Aromatic Carbons: Six distinct signals are expected in the aromatic region (approx. 120-140 ppm).
- Methyl Carbons: Two signals will appear in the aliphatic region (approx. 15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups.

- C=O Stretch: A strong, sharp absorption band is expected around 1700 cm⁻¹, characteristic of an aromatic aldehyde.
- Aldehyde C-H Stretch: Two weak bands are typically observed around 2720 cm⁻¹ and 2820 cm⁻¹.
- Aromatic C-H Stretch: Signals appear above 3000 cm⁻¹.^[9]
- Aliphatic C-H Stretch: Signals appear just below 3000 cm⁻¹.^[9]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of 134.18.^[7]



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General workflow for synthesis, purification, and analysis.

Chemical Reactivity

2,3-Dimethylbenzaldehyde exhibits reactivity typical of aromatic aldehydes.[1] The aldehyde functional group is electrophilic and susceptible to nucleophilic attack. The presence of the ortho-methyl group may introduce some steric hindrance, potentially slowing the reaction rate compared to unhindered aldehydes.[11]

- Oxidation: Can be oxidized to the corresponding carboxylic acid, 2,3-dimethylbenzoic acid.
- Reduction: Can be reduced to the primary alcohol, (2,3-dimethylphenyl)methanol, using reducing agents like sodium borohydride.[11]
- Condensation Reactions: It can participate in reactions like the Wittig reaction to form alkenes or Claisen-Schmidt condensation to form α,β -unsaturated ketones.[11]
- Reductive Amination: Reacts with amines to form imines, which can then be reduced to form substituted amines.[11]

Safety and Handling

2,3-Dimethylbenzaldehyde is classified as a combustible liquid and can cause skin and serious eye irritation.[12] It may also cause respiratory irritation and is suspected of damaging fertility or the unborn child.[12]

Precautions:

- Handling: Work in a well-ventilated area or under a chemical fume hood.[1][12] Avoid inhaling the substance.[12] Keep away from heat, open flames, and sources of ignition.[12]

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Storing under an inert atmosphere like nitrogen is recommended.[3][12]
- Spills: Absorb spills with inert material (e.g., sand, silica gel) and place in a suitable container for disposal.[13] Do not let the product enter drains.[12]
- First Aid: In case of skin contact, wash immediately with soap and water.[13] For eye contact, rinse with plenty of water for at least 15 minutes and seek medical attention.[13] If inhaled, move the person to fresh air.[12]

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